3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

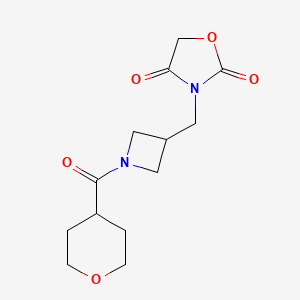

3-((1-(Tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core. This five-membered ring contains two ketone groups (at positions 2 and 4) and one oxygen atom. Attached to the oxazolidinedione core is a methyl group linked to an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen), which is further substituted with a tetrahydro-2H-pyran-4-carbonyl moiety. The tetrahydro-2H-pyran (a six-membered oxygen-containing ring) provides a lipophilic character, while the azetidine contributes to conformational rigidity.

Properties

IUPAC Name |

3-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c16-11-8-20-13(18)15(11)7-9-5-14(6-9)12(17)10-1-3-19-4-2-10/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSGMYOYLDGSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features:

- Azetidine ring : A four-membered nitrogen-containing heterocycle.

- Tetrahydropyran moiety : A six-membered saturated ring which contributes to the compound's lipophilicity.

- Oxazolidine core : A five-membered ring that is known for its role in antibiotic activity.

The biological activity of this compound is hypothesized to involve:

- Enzyme inhibition : The oxazolidine structure is known to inhibit bacterial protein synthesis, similar to other oxazolidinone antibiotics.

- Receptor interaction : Potential binding to specific receptors could modulate biological pathways involved in inflammation or cell growth.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties:

- Gram-positive bacteria : The oxazolidine derivatives have shown effectiveness against strains like Staphylococcus aureus and Enterococcus faecium.

| Compound | Activity | Reference |

|---|---|---|

| 3-(Azetidine derivative) | Inhibitory against Gram-positive bacteria | |

| Oxazolidinone derivatives | Broad-spectrum antibacterial activity |

Anticancer Potential

Some studies suggest that derivatives of oxazolidines can induce apoptosis in cancer cells:

- Mechanism : Induction of cell cycle arrest and apoptosis through modulation of signaling pathways.

| Study | Cancer Type | Findings |

|---|---|---|

| Breast cancer | Induced apoptosis via mitochondrial pathway | |

| Lung cancer | Inhibited cell proliferation |

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of related compounds:

- Cytokine modulation : Compounds may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study evaluated the efficacy of various oxazolidine derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

-

Case Study on Anticancer Activity

- In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocyclic systems, including imidazolidine-2,4-diones and substituted oxazolidinediones. Below is a detailed analysis:

Core Heterocycle Comparison: Oxazolidinedione vs. Imidazolidinedione

- Oxazolidine-2,4-dione (target compound): Contains one oxygen and one nitrogen atom in the ring.

- Imidazolidine-2,4-dione (e.g., WHO compounds No. 2161 and 2162): Features two nitrogen atoms in the ring. This increases hydrogen-bonding capacity and may improve solubility in polar solvents. However, the additional nitrogen could also lead to faster metabolic degradation .

| Property | Oxazolidine-2,4-dione (Target) | Imidazolidine-2,4-dione (No. 2161/2162) |

|---|---|---|

| Core Heteroatoms | 1 O, 1 N | 2 N |

| Estimated LogP* | Higher (due to tetrahydro-2H-pyran) | Moderate (polar substituents) |

| Metabolic Stability | Likely higher | Potentially lower |

| Example Bioactivity | Not reported in evidence | Exceeded dietary exposure thresholds |

*LogP inferred from structural features.

Substituent Effects: Aliphatic vs. Aromatic Groups

- Target Compound : The azetidine-tetrahydro-2H-pyran substituent introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or protein-binding affinity.

- However, these groups may reduce solubility in aqueous media .

Functional Group Impact: Carbonyl vs. Ester Groups

- Tetrahydro-2H-pyran-4-carbonyl (target): The carbonyl group may participate in hydrogen bonding with biological targets, while the tetrahydropyran enhances steric shielding.

- Ester-containing analogs (e.g., diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate): Ester groups improve synthetic versatility but may confer susceptibility to esterase-mediated hydrolysis .

Research Implications and Gaps

- Safety Profiles: Imidazolidinediones in food additives (e.g., No. 2161/2162) have established exposure thresholds , but the target compound’s toxicological profile remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.